2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27FN6OS2 and its molecular weight is 498.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Biological Activities
The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a part of a broader class of chemical compounds that have been synthesized and evaluated for various biological activities. Research has focused on the development of novel synthetic methods and the assessment of these compounds' potential as antimicrobial, anti-inflammatory, and neuroprotective agents, among others.
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, demonstrating the potential utility of this compound class in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial and Antimycobacterial Agents
Derivatives of N-substituted piperazinyl quinolones were synthesized and tested against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The findings highlighted moderate activity against Gram-positive bacteria, underscoring the importance of further research into such derivatives for antibacterial and antimycobacterial applications (Gurunani et al., 2022).
Electrochemical Synthesis of Phenylpiperazine Derivatives
A novel, environmentally friendly electrochemical method was developed for synthesizing new phenylpiperazine derivatives. This method demonstrates a high atom economy and safe waste disposal under ambient conditions, pointing to sustainable approaches in chemical synthesis (Nematollahi & Amani, 2011).
Neuroprotective Activities of Edaravone Derivatives
New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and their neuroprotective activities evaluated. These compounds showed promising results in protecting against damage caused by H2O2 in PC12 cells and reducing mortality in mice subjected to acute cerebral ischemia, highlighting their potential as lead compounds for neuroprotective agents (Gao et al., 2022).
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6OS2/c25-19-6-8-21(9-7-19)29-12-16-31(17-13-29)23-26-27-24(34-23)33-18-22(32)30-14-10-28(11-15-30)20-4-2-1-3-5-20/h1-9H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSTNAIUIRIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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